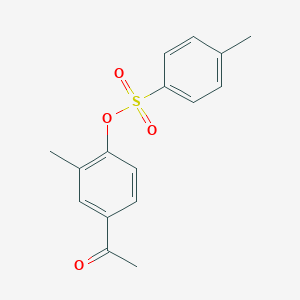
4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H14O4S It is a derivative of both acetophenone and toluenesulfonic acid, combining the structural features of these two compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate typically involves the esterification of 4-acetyl-2-methylphenol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Ammonia or primary amines in the presence of a base
Major Products Formed
Oxidation: 4-Carboxy-2-methylphenyl 4-methylbenzenesulfonate
Reduction: 4-(1-Hydroxyethyl)-2-methylphenyl 4-methylbenzenesulfonate
Substitution: 4-Acetyl-2-methylphenyl 4-methylbenzenesulfonamide
Scientific Research Applications
4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The sulfonate group can enhance the solubility and stability of the compound, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 4-methylbenzenesulfonate
- 2-Methylphenyl 4-methylbenzenesulfonate
- 4-Acetylphenyl 4-methylbenzenesulfonate
Uniqueness
4-Acetyl-2-methylphenyl 4-methylbenzenesulfonate is unique due to the presence of both an acetyl group and a sulfonate group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16O4S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(4-acetyl-2-methylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16O4S/c1-11-4-7-15(8-5-11)21(18,19)20-16-9-6-14(13(3)17)10-12(16)2/h4-10H,1-3H3 |
InChI Key |
BHHMZPUPJJKNNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


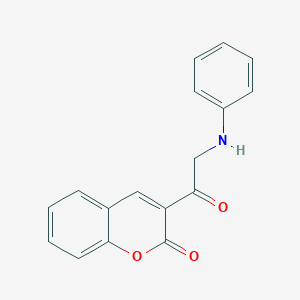
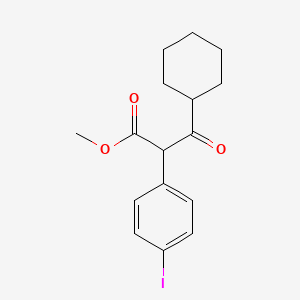
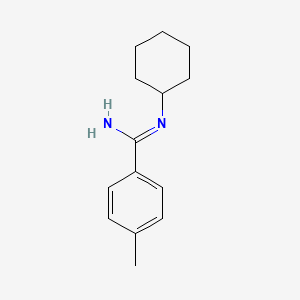
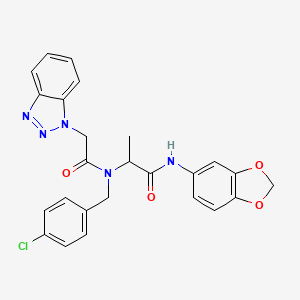
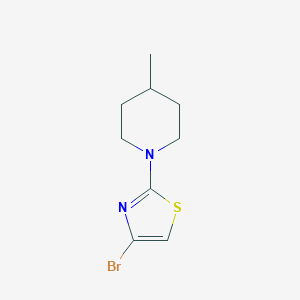
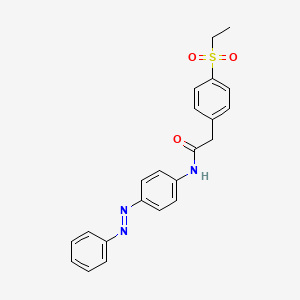
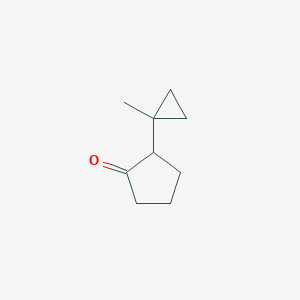
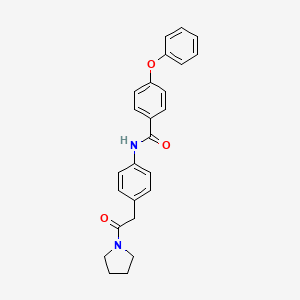
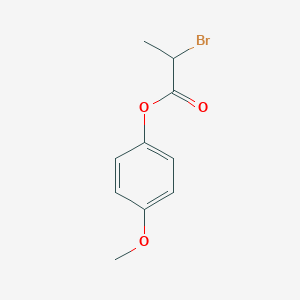
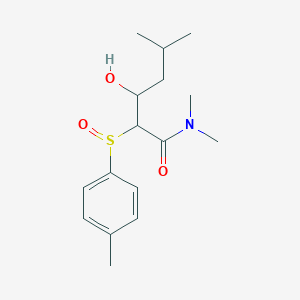
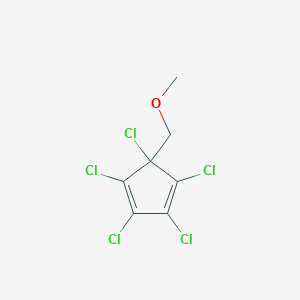
![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)
![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
![N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine](/img/structure/B14130985.png)
